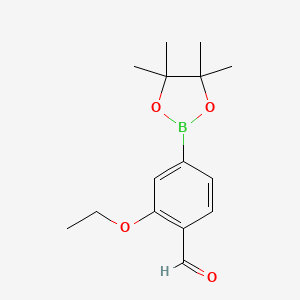
2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a boronic ester compound . It has a molecular weight of 276.14 .
Synthesis Analysis
The synthesis of similar compounds involves substitution reactions . For instance, “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is used in the synthesis of novel copolymers .Molecular Structure Analysis
The molecular structure of “2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” can be represented by the formula C15H21BO4 .Aplicaciones Científicas De Investigación
Organic Pollutant Treatment
Enzymatic approaches have gained attention for the treatment of various organic pollutants in wastewater from industries. Some recalcitrant compounds, which are difficult to degrade, have been efficiently transformed by enzymes in the presence of certain redox mediators. This method enhances the range of substrates and the efficiency of degradation for these recalcitrant compounds. The enzymes utilized for this purpose include laccases, lignin peroxidases, manganese peroxidases, and others. This approach is anticipated to play a crucial role in the future for the remediation of aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) have attracted research interest due to water scarcity and the accumulation of recalcitrant compounds in the environment. These processes have been employed to treat various compounds, including acetaminophen, from aqueous media, leading to diverse kinetics, mechanisms, and by-products. The review collates and summarizes information on by-products, their biotoxicity, and proposed degradation pathways, providing a comprehensive understanding of the degradation of compounds by AOP systems (Qutob et al., 2022).
Thermoelectric Material Development
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) is regarded as one of the most successful organic thermoelectric materials. Various treatment methods have been developed to enhance its thermoelectric performance, such as pre-treatments and post-treatments with polar organic solvents, non-ionic surfactant polymers, acids, alkalis, and reducing agents. The review provides a comprehensive summary of these methods and their impact on the thermoelectric enhancement of PEDOT:PSS (Zhu et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-6-18-13-9-12(8-7-11(13)10-17)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNPKEBRCYYSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2421413.png)
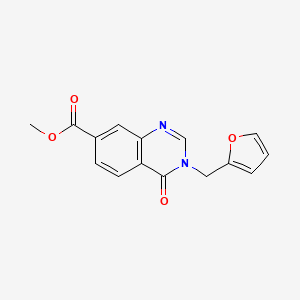
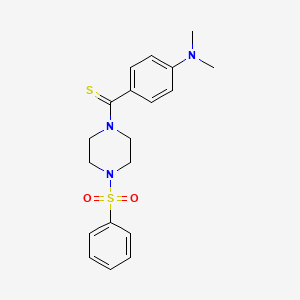
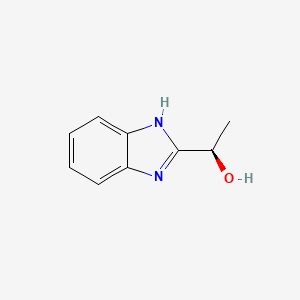
![(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2421418.png)
![1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/no-structure.png)
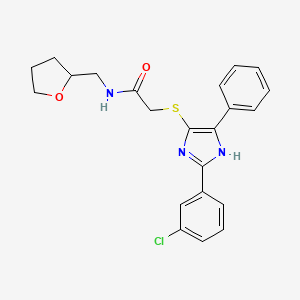
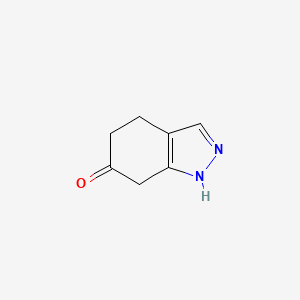
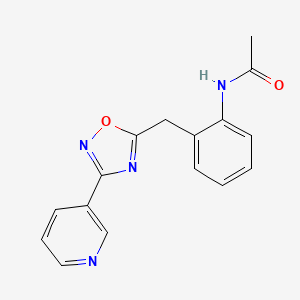
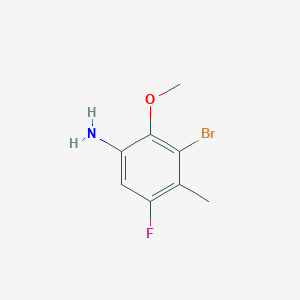
![N-(2,6-dimethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2421432.png)
![7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B2421434.png)
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2421435.png)
![N-(4-ethylphenyl)-2-[3-(3-methylbutyl)-4-oxopteridin-2-yl]sulfanylacetamide](/img/structure/B2421436.png)